2-Propyl-1-pentanol

Description

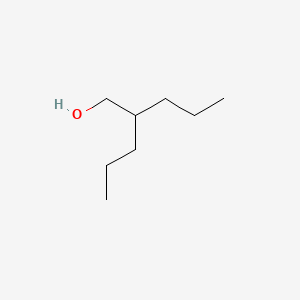

Structure

3D Structure

Properties

IUPAC Name |

2-propylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-8(7-9)6-4-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASHFHLFDRTERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074716 | |

| Record name | 1-Pentanol, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58175-57-8 | |

| Record name | 2-Propyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58175-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanol, 2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058175578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Propyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyl-1-pentanol, a branched-chain primary alcohol, serves as a versatile chemical intermediate and a subject of interest in various scientific domains. Its structural characteristics, particularly the alkyl branching, influence its physicochemical properties and potential biological interactions. This technical guide provides an in-depth overview of this compound, encompassing its chemical identity, physical properties, synthesis and analysis methodologies, and known biological effects, tailored for professionals in research and drug development.

Chemical Identification and Properties

The fundamental identification and key physicochemical properties of this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 2-propylpentan-1-ol | [1] |

| CAS Number | 58175-57-8 | [1] |

| Molecular Formula | C₈H₁₈O | [2] |

| Molecular Weight | 130.23 g/mol | [2][3] |

| Physical and Chemical Properties | Value | Reference |

| Appearance | Colorless liquid | |

| Boiling Point | 80-82 °C at 12 mmHg | [3] |

| Density | 0.83 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.43 | [3] |

| SMILES | CCCC(CCC)CO | [1] |

| InChI Key | LASHFHLFDRTERB-UHFFFAOYSA-N | [1] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and purification of this compound are not extensively documented in publicly available literature, general methodologies for similar branched-chain alcohols can be applied.

Synthesis via Guerbet Reaction

The Guerbet reaction is a common method for the synthesis of branched-chain alcohols from smaller primary alcohols. This reaction involves a catalytic process of dehydrogenation, aldol condensation, dehydration, and subsequent hydrogenation.

General Protocol:

-

Reactants: A primary alcohol (e.g., butanol or pentanol) serves as the starting material.

-

Catalyst: A combination of a dehydrogenation/hydrogenation catalyst (e.g., a palladium or copper-based catalyst) and a basic co-catalyst (e.g., sodium alkoxide) is typically employed.

-

Reaction Conditions: The reaction is conducted at elevated temperatures, often above 100°C, and may be performed at atmospheric or elevated pressure.

-

Water Removal: Continuous removal of water, a byproduct of the condensation step, is crucial to drive the reaction towards the product.

-

Work-up: After the reaction is complete, the catalyst is removed by filtration. The product mixture is then subjected to purification.

Purification

Standard laboratory techniques for the purification of liquid organic compounds can be utilized for this compound.

General Protocol:

-

Distillation: Fractional distillation under reduced pressure (vacuum distillation) is a highly effective method for separating this compound from unreacted starting materials and other byproducts with different boiling points. The boiling point of 80-82 °C at 12 mmHg can be used as a reference.[3]

-

Chromatography: For higher purity, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be employed.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and confirm its molecular weight. A typical GC-MS protocol would involve dissolving the sample in a volatile solvent and injecting it into the GC, where it is separated based on its boiling point and polarity. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be compared to a database for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.[1] The spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the hydroxyl (-OH) functional group, which is characteristic of alcohols.

Biological Activity and Signaling Pathways

Direct studies on the specific signaling pathway interactions of this compound are limited. However, information on the biological effects of aliphatic alcohols, in general, provides a basis for understanding its potential toxicological profile.

Higher aliphatic alcohols are known to cause skin and eye irritation.[4] Inhalation or ingestion of significant quantities can lead to central nervous system (CNS) depression, with symptoms including headache, dizziness, and muscle weakness.

The neurotoxic effects of alcohols are generally attributed to their interactions with various neurotransmitter systems and intracellular signaling cascades. Ethanol, the most studied alcohol, is known to modulate the function of:

-

GABAₐ Receptors: Potentiating the effect of the inhibitory neurotransmitter GABA.

-

NMDA Receptors: Inhibiting the function of the excitatory neurotransmitter glutamate.

-

Intracellular Signaling Cascades: Including those involving protein kinase A (PKA) and protein kinase C (PKC).

While it is plausible that this compound may exert its CNS effects through similar mechanisms, further research is required for confirmation.

Role in Drug Development

The branched-chain alcohol motif is present in numerous pharmaceutical compounds.[5] This structural feature can influence a molecule's solubility, metabolic stability, and ability to interact with biological targets through hydrogen bonding. While this compound itself is primarily used as a synthesis reagent, its structural class is of interest in drug design and development.[2] The introduction of branched alkyl chains can modulate the lipophilicity and steric bulk of a drug candidate, potentially improving its pharmacokinetic and pharmacodynamic properties.

Diagrams

Caption: General workflow for the synthesis and purification of this compound.

Caption: Potential neurotoxic signaling pathways of aliphatic alcohols.

References

- 1. 1-Pentanol, 2-propyl- | C8H18O | CID 123543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 58175-57-8 [chemicalbook.com]

- 4. Regulation of signaling pathways involved in lupeol induced inhibition of proliferation and induction of apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Propyl-1-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Propyl-1-pentanol, a valuable building block in organic synthesis and drug discovery. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics, along with standardized experimental protocols for data acquisition.

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a fragmentation pattern characteristic of a primary alcohol. The electron ionization (EI) mass spectrum shows a weak molecular ion peak and prominent fragment ions resulting from alpha-cleavage and dehydration.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 130 | < 1 | [M]+• (Molecular Ion) |

| 99 | 15 | [M - CH2OH]+ |

| 87 | 10 | [M - C3H7]+ |

| 70 | 85 | [M - C3H7 - H2O]+ or [C5H10]+• |

| 57 | 100 | [C4H9]+ (Base Peak) |

| 56 | 95 | [C4H8]+• |

| 43 | 80 | [C3H7]+ |

| 41 | 75 | [C3H5]+ |

| 29 | 60 | [C2H5]+ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound, typically acquired neat (as a thin liquid film), displays characteristic absorption bands corresponding to its functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2958, 2927, 2872 | Strong | C-H stretch (alkane) |

| 1466 | Medium | C-H bend (methylene and methyl) |

| 1379 | Medium | C-H bend (methyl) |

| 1058 | Strong | C-O stretch (primary alcohol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the this compound molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) exhibits distinct signals for the different proton environments. The chemical shifts are influenced by the proximity to the electron-withdrawing hydroxyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.55 | d | 2H | -CH₂OH |

| ~2.2-2.4 | m | 1H | -CH(CH₂OH)- |

| ~1.2-1.4 | m | 8H | -CH₂CH₂CH₃ |

| ~0.9 | t | 6H | -CH₂CH₃ |

Note: The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~65.5 | -CH₂OH |

| ~43.5 | -CH(CH₂OH)- |

| ~33.0 | -CH₂CH₂CH₃ |

| ~20.5 | -CH₂CH₂CH₃ |

| ~14.5 | -CH₂CH₃ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

Mass Spectrometry

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source. Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate. MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 20-200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer. Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film. Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean salt plates is recorded prior to the sample scan and automatically subtracted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher). Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube. ¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: A range sufficient to cover all proton signals (e.g., 0-10 ppm).

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds. ¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: A range sufficient to cover all carbon signals (e.g., 0-220 ppm).

-

Number of Scans: 128 or more scans may be required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Propyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Propyl-1-pentanol (CAS No: 58175-57-8), a branched primary alcohol. The information herein is intended to support research, development, and formulation activities.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid with the molecular formula C8H18O.[1] Its branched structure influences its physical and chemical behaviors, particularly its solubility and stability.

| Property | Value | Reference |

| Molecular Formula | C8H18O | [2][3] |

| Molecular Weight | 130.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.83 g/mL at 25 °C | [1] |

| Boiling Point | 80-82 °C at 12 mmHg | [1] |

| Flash Point | 72 °C (161.6 °F) | |

| Refractive Index | n20/D 1.43 | [1] |

Solubility Characteristics

The solubility of this compound is dictated by its molecular structure, which features a polar hydroxyl (-OH) group and a nonpolar eight-carbon aliphatic chain.

Aqueous Solubility

Organic Solvent Solubility

In contrast to its low aqueous solubility, this compound is readily soluble in many organic solvents.[1] This is attributed to the "like dissolves like" principle, where the nonpolar alkyl chain interacts favorably with nonpolar and moderately polar organic solvents.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[1] |

| Ether | Soluble[1] |

Note: Quantitative solubility data in various organic solvents is not extensively documented in the reviewed literature. Experimental determination is recommended for specific formulation requirements.

Stability Profile

Under standard storage conditions, this compound is considered a stable compound.[4] However, its stability can be compromised by certain conditions and incompatible materials.

General Stability and Storage

For optimal shelf life, this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[4] It is recommended to keep it away from sources of ignition, as it is a combustible liquid.

Incompatibilities

Contact with the following substances should be avoided to prevent degradation or hazardous reactions:

Degradation Pathways

While specific degradation pathways for this compound are not detailed in the available literature, primary alcohols, in general, can undergo oxidation to form aldehydes and subsequently carboxylic acids. Forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) would be necessary to fully elucidate its degradation profile.[6][7][8][9]

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the solubility and stability of this compound. These protocols are based on standard laboratory practices and can be adapted to specific research needs.

Determination of Aqueous and Organic Solubility

This protocol describes a method for the quantitative determination of the solubility of this compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed for a sufficient time to allow for the separation of the undissolved solute from the saturated solution.

-

Carefully collect an aliquot of the clear, saturated supernatant. Centrifugation can be employed to facilitate the separation of any suspended micro-droplets.

-

-

Quantification:

-

Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Determine the concentration of this compound in the saturated solution from the calibration curve.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Caption: Workflow for Determining the Solubility of this compound.

Stability Assessment via Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound under various stress conditions. This is based on the principles outlined in the ICH guidelines.[7][9]

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water mixtures).

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Add a strong acid (e.g., 0.1 N HCl) and heat the solution (e.g., at 60 °C).

-

Basic Hydrolysis: Add a strong base (e.g., 0.1 N NaOH) and heat the solution (e.g., at 60 °C).

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% H2O2) and store at room temperature.

-

Thermal Degradation: Heat the sample (solid or solution) at an elevated temperature (e.g., 80 °C).

-

Photolytic Degradation: Expose the sample to UV and visible light.

-

A control sample should be stored under normal conditions.

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours).

-

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, or GC-MS.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control sample.

-

Identify and quantify any degradation products.

-

Determine the percentage of degradation of this compound.

-

Caption: Workflow for Forced Degradation Study of this compound.

References

- 1. 2-propyl-1-pentano [chembk.com]

- 2. This compound [webbook.nist.gov]

- 3. 2-n-Propyl-1-pentanol, 97% | Fisher Scientific [fishersci.ca]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound (CAS 58175-57-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. forced degradation products: Topics by Science.gov [science.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. pharmaguideline.co.uk [pharmaguideline.co.uk]

- 9. resolvemass.ca [resolvemass.ca]

Synthesis of 2-Propyl-1-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2-Propyl-1-pentanol, a branched-chain primary alcohol with applications in various chemical syntheses. The document details several viable synthetic routes, including the Guerbet reaction, Grignard synthesis, and the reduction of 2-propylpentanoic acid, presenting theoretical and adaptable experimental protocols. All quantitative data is summarized for comparative analysis, and key pathways are visualized using Graphviz diagrams.

Overview of Synthetic Pathways

This compound, with the chemical formula C8H18O, can be synthesized through several established organic chemistry reactions. The most prominent methods include:

-

The Guerbet Reaction: A self-condensation of 1-pentanol at elevated temperatures in the presence of a catalyst and a base.

-

Grignard Synthesis: The reaction of a Grignard reagent with an appropriate epoxide, offering two potential routes.

-

Reduction of 2-Propylpentanoic Acid: A straightforward reduction of the corresponding carboxylic acid using a strong reducing agent.

-

Aldol Condensation and Hydrogenation: The aldol condensation of valeraldehyde followed by the selective hydrogenation of the resulting α,β-unsaturated aldehyde.

Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and potential yields.

The Guerbet Reaction Pathway

The Guerbet reaction is a classic method for the dimerization of primary alcohols to form β-alkylated alcohols.[1] The self-condensation of 1-pentanol is a direct route to this compound. The reaction proceeds through a sequence of dehydrogenation, aldol condensation, dehydration, and hydrogenation steps.[1]

Caption: Guerbet reaction pathway for this compound synthesis.

Experimental Protocol (Adapted from General Guerbet Reaction Procedures)

Materials:

-

1-Pentanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Raney Nickel or a supported palladium catalyst

-

High-pressure autoclave reactor with mechanical stirring and temperature control

-

Distillation apparatus

Procedure:

-

The autoclave reactor is charged with 1-pentanol and a catalytic amount of a base (e.g., 5 mol% KOH).

-

A hydrogenation catalyst (e.g., Raney Nickel, 1-5 wt%) is added to the mixture.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).

-

The mixture is heated to a temperature in the range of 200-250 °C while stirring. The pressure will increase due to the formation of hydrogen and water.[2]

-

The reaction is maintained at this temperature for several hours (e.g., 4-24 hours), with the progress monitored by gas chromatography (GC).

-

After completion, the reactor is cooled to room temperature, and the pressure is carefully released.

-

The crude product is filtered to remove the catalyst.

-

The filtrate is washed with water to remove the base and then dried over anhydrous magnesium sulfate.

-

The final product, this compound, is purified by fractional distillation under reduced pressure.

Quantitative Data:

Grignard Synthesis Pathways

The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols. For the synthesis of the primary alcohol this compound, the reaction of a Grignard reagent with an epoxide is a suitable approach. Two primary retrosynthetic disconnections are possible.

Caption: Grignard synthesis pathways for this compound.

Experimental Protocol (General Procedure for Grignard Reaction with Epoxides)

Materials:

-

Magnesium turnings

-

1-Bromopropane or 1-Bromopentane

-

Pentyloxirane or Propylene oxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed.

-

A small crystal of iodine is added.

-

A solution of the corresponding alkyl bromide (1-bromopropane for Route A, 1-bromopentane for Route B) in anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

The remaining alkyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Epoxide:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of the corresponding epoxide (pentyloxirane for Route A, propylene oxide for Route B) in anhydrous ether is added dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.[4]

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

-

Work-up and Purification:

-

The reaction mixture is slowly poured into a stirred mixture of crushed ice and saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude this compound is purified by fractional distillation under reduced pressure.

-

Quantitative Data:

Yields for Grignard reactions with epoxides are generally good, often in the range of 60-80%, provided that anhydrous conditions are strictly maintained.[5]

Reduction of 2-Propylpentanoic Acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. 2-Propylpentanoic acid (valproic acid) can be effectively reduced to this compound using a powerful reducing agent like lithium aluminum hydride (LiAlH4).[6][7]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. US20120220806A1 - Method For Producing Guerbet Alcohols - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Reduction of Carboxylic Acids by LiAlH<sub>4</sub> | Ambeed [ambeed.com]

An In-depth Technical Guide to the Physical Properties of 2-Propyl-1-pentanol

This guide provides a comprehensive overview of the key physical properties of 2-Propyl-1-pentanol, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Physical Properties

The physical properties of this compound have been determined through various experimental measurements. A summary of these quantitative data is presented in the table below for ease of reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 80-82 °C | at 12 mmHg[1][2][3][4][5] |

| 179 °C | at standard pressure[6] | |

| 171-172 °C | - | |

| Density | 0.83 g/mL | at 25 °C[1][2][3][4][5] |

| 0.9 g/cm³ | at 21 °C[6] | |

| 0.829 g/mL | at 25 °C[1] | |

| 0.819 g/mL | at 25 °C[1] | |

| 0.803 g/mL | at 25 °C[1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point: Capillary Method

The capillary method is a common and effective technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Melting point apparatus or oil bath

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The test tube is then attached to the thermometer and placed in the heating apparatus (oil bath or melting point apparatus).

-

The apparatus is heated slowly. As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

When the boiling point of the liquid is reached, a continuous stream of bubbles will emerge from the capillary tube.[7]

-

The heat is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[7] This is the point where the vapor pressure of the liquid equals the external pressure.

Determination of Density: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of liquids with high precision.[8]

Apparatus:

-

Pycnometer (volumetric flask with a ground glass stopper containing a capillary tube)

-

Analytical balance

-

Thermometer

-

Water bath

-

Sample of this compound

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

-

The pycnometer is then filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume, as the density of water at various temperatures is well-established.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is placed in a water bath to bring it to the desired temperature (e.g., 25°C). The volume is adjusted to the calibration mark.

-

The pycnometer is then removed from the water bath, carefully dried on the outside, and weighed.

-

The density of the this compound is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Visualized Workflow

The following diagram illustrates the general experimental workflow for the determination of the physical properties of a liquid sample like this compound.

References

- 1. This compound 99 58175-57-8 [sigmaaldrich.com]

- 2. This compound CAS#: 58175-57-8 [m.chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 58175-57-8 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. jove.com [jove.com]

- 8. mt.com [mt.com]

Thermophysical Properties of 2-Propyl-1-pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermophysical properties of 2-propyl-1-pentanol (C₈H₁₈O), a branched-chain alcohol with applications in various scientific and industrial fields, including its potential use as a solvent or excipient in drug development. The data presented herein is compiled from critically evaluated sources and is intended to be a valuable resource for researchers and professionals requiring accurate physical property data for modeling, process design, and formulation development.

Core Thermophysical Data

The following tables summarize the key thermophysical properties of this compound. The data has been aggregated from various reputable sources, and efforts have been made to provide the most accurate and well-documented values.

Table 1: Identification and General Properties

| Property | Value | Source |

| Chemical Formula | C₈H₁₈O | |

| Molecular Weight | 130.23 g/mol | [1] |

| CAS Number | 58175-57-8 | |

| Appearance | Colorless liquid |

Table 2: Temperature-Dependent Properties

| Property | Temperature (K) | Pressure (kPa) | Value | Units | Source |

| Boiling Point | 298.15 | 101.325 | 452.15 - 453.15 | K | [1][2] |

| Liquid Density | 298.15 | 101.325 | 830 | kg/m ³ | |

| Liquid Viscosity | 270 | Saturation | 1.45E-02 | Pa·s | [3] |

| 300 | Saturation | 4.68E-03 | Pa·s | [3] | |

| 400 | Saturation | 6.09E-04 | Pa·s | [3] | |

| 500 | Saturation | 2.13E-04 | Pa·s | [3] | |

| 600 | Saturation | 1.12E-04 | Pa·s | [3] | |

| Liquid Thermal Conductivity | 200 | Saturation | 1.57E-01 | W/(m·K) | [3] |

| 300 | Saturation | 1.39E-01 | W/(m·K) | [3] | |

| 400 | Saturation | 1.21E-01 | W/(m·K) | [3] | |

| 500 | Saturation | 1.03E-01 | W/(m·K) | [3] | |

| Ideal Gas Heat Capacity (Cp) | 200 | Not Applicable | 1.95E+02 | J/(mol·K) | [3] |

| 300 | Not Applicable | 2.58E+02 | J/(mol·K) | [3] | |

| 400 | Not Applicable | 3.20E+02 | J/(mol·K) | [3] | |

| 500 | Not Applicable | 3.75E+02 | J/(mol·K) | [3] | |

| 600 | Not Applicable | 4.22E+02 | J/(mol·K) | [3] |

Table 3: Other Physical Properties

| Property | Value | Units | Conditions | Source |

| Refractive Index (n_D) | 1.43 | 293.15 K | ||

| Surface Tension | Data not available in searched literature | mN/m |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key thermophysical properties of liquids like this compound. While the specific apparatus and conditions used to generate the data in the tables may have varied, these protocols represent standard and widely accepted techniques.

Density Measurement (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.

Methodology:

-

Cleaning and Drying: The pycnometer and its stopper are thoroughly cleaned with a suitable solvent (e.g., acetone or ethanol) and dried completely.

-

Mass of Empty Pycnometer: The mass of the empty, dry pycnometer with its stopper is accurately measured using an analytical balance.

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled, deionized water of a known temperature. The stopper is carefully inserted, ensuring any excess water is expelled through the capillary. The exterior of the pycnometer is dried, and its mass is measured.

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound at the same temperature as the water. The mass of the filled pycnometer is measured.

-

Calculation: The density of the sample is calculated using the following formula: Density_sample = (Mass_sample / Mass_water) * Density_water

Viscosity Measurement (Ostwald Viscometer)

The viscosity of a liquid can be determined by measuring the time it takes for a known volume of the liquid to flow through a capillary of a known dimension in an Ostwald viscometer.

Methodology:

-

Cleaning and Drying: The viscometer is cleaned with a suitable solvent and dried thoroughly.

-

Sample Loading: A precise volume of this compound is introduced into the larger bulb of the viscometer.

-

Temperature Equilibration: The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.

-

Flow Time Measurement: The liquid is drawn up into the other arm of the viscometer above the upper timing mark. The time taken for the liquid meniscus to fall from the upper to the lower timing mark is measured accurately using a stopwatch.

-

Reference Measurement: The process is repeated with a reference liquid of known viscosity (e.g., water) at the same temperature.

-

Calculation: The viscosity of the sample is calculated using the following equation: η_sample = (ρ_sample * t_sample / ρ_ref * t_ref) * η_ref where η is the viscosity, ρ is the density, and t is the flow time.

Surface Tension Measurement (Pendant Drop Method)

The pendant drop method is an optical technique used to determine the surface tension of a liquid. It involves analyzing the shape of a drop of the liquid suspended from a needle tip.

Methodology:

-

Apparatus Setup: A syringe with a needle of a specific diameter is filled with this compound. The syringe is mounted vertically in a holder with a light source behind it and a camera in front.

-

Droplet Formation: A small droplet of the liquid is carefully dispensed from the needle tip.

-

Image Capture: A high-resolution image of the pendant drop is captured by the camera.

-

Shape Analysis: The profile of the drop is analyzed using specialized software. The software fits the shape of the drop to the Young-Laplace equation, which relates the shape of the drop to the surface tension, gravitational force, and the density difference between the liquid and the surrounding medium (usually air).

-

Calculation: The software calculates the surface tension based on the analysis of the drop's shape.

Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry is a thermal analysis technique used to measure the amount of heat required to increase the temperature of a sample.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using standard materials.

-

Baseline Measurement: A baseline scan is performed with two empty pans to determine the heat flow difference between the sample and reference holders.

-

Sapphire Scan: A scan is performed with a sapphire standard of known heat capacity to determine the calibration factor.

-

Sample Scan: The sample pan and the empty reference pan are placed in the DSC cell. The sample is subjected to a controlled temperature program (e.g., heating at a constant rate).

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The heat capacity of the sample is calculated by comparing the heat flow of the sample to that of the sapphire standard, after correcting for the baseline.

References

- 1. researchgate.net [researchgate.net]

- 2. Combustion of n-C3–C6 Linear Alcohols: An Experimental and Kinetic Modeling Study. Part II: Speciation Measurements in a Jet-Stirred Reactor, Ignition Delay Time Measurements in a Rapid Compression Machine, Model Validation, and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to the Natural Occurrence and Sources of 2-Propyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and sources of the branched-chain alcohol, 2-Propyl-1-pentanol. The information is compiled from various scientific sources and is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes quantitative data, details relevant experimental protocols, and provides visualizations of analytical workflows.

Natural Occurrence of this compound

This compound (C8H18O) is a primary alcohol that has been identified as a volatile organic compound (VOC) in a limited number of natural sources. Its presence has been confirmed in floral nectar (honey), mammalian excreta, and has been suggested in plant extracts.

Floral Nectar (Honey)

Eucalyptus honey has been identified as a natural source of this compound, where it is considered a potential chemical marker for the honey's botanical origin[1]. The volatile profiles of honey are complex and can be influenced by the nectar source, geographical location, and harvesting season. The presence of specific compounds like this compound can be used to authenticate monofloral honeys[1].

Mammalian Excreta

This compound has been detected in human feces[2]. The composition of fecal volatile organic compounds is influenced by diet, gut microbiota, and the host's metabolic processes. The analysis of these VOCs is a growing area of research for potential non-invasive disease biomarkers[1][3][4][5][6].

Plant Kingdom

While a comprehensive screening of the plant kingdom for this compound has not been documented, its presence has been noted in the extracts of Licania quercina. Furthermore, it has been identified as a volatile compound from Phaseolus vulgaris (common bean) that elicits an electrophysiological response in the mirid bug, Apolygus lucorum. However, detailed studies on the volatile profile of Phaseolus vulgaris have identified a wide range of compounds, and this compound was not among the 62 volatiles identified in one particular study of dry beans[7]. This suggests that its presence may be specific to certain cultivars, plant parts, or induced by specific environmental conditions such as herbivory.

Quantitative Data

The concentration of this compound varies significantly depending on the natural source. The following table summarizes the available quantitative data.

| Natural Source | Matrix | Concentration | Analytical Method | Reference |

| Eucalyptus honey | Honey | 180.9 ng / 5g | HS-SPME-GC-MS | [1] |

| Human Feces | Feces | Detected, not quantified | GC-MS | [2] |

Experimental Protocols

The identification and quantification of this compound from natural sources are primarily achieved through chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a headspace sampling method.

Headspace Solid-Phase Microextraction (HS-SPME) for Honey Volatiles

This method is suitable for the extraction of volatile and semi-volatile compounds from honey for subsequent analysis by GC-MS[3][8][9][10][11].

Materials:

-

20 mL screw-cap vials with PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

-

Stir plate and magnetic stir bars

-

Water bath or heating block

-

Sodium chloride (NaCl)

-

Ultrapure water

-

Internal standard (e.g., 4-methyl-2-pentanol)

Procedure:

-

Weigh 1-5 g of honey into a 20 mL vial.

-

Add a saturated NaCl solution or a defined volume of ultrapure water to dissolve the honey. The addition of salt can enhance the release of polar volatiles[4].

-

Add a known amount of an internal standard for quantitative analysis.

-

Seal the vial with the septum cap.

-

Place the vial in a water bath or on a heating block set to a specific temperature (e.g., 60°C) and allow it to equilibrate for a set time (e.g., 15 minutes) with stirring.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature and stirring.

-

Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Headspace GC-MS Analysis of Fecal Volatiles

This protocol outlines a general procedure for the analysis of volatile organic compounds in fecal samples[1][4][5][6].

Materials:

-

Headspace vials with septa

-

Saturated salt solution (e.g., Lithium Chloride)

-

Internal standard solution

-

Headspace autosampler

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Collect and store fecal samples under controlled conditions (e.g., frozen at -80°C) to minimize changes in the volatile profile.

-

Weigh a specific amount of the fecal sample into a headspace vial.

-

Add a saturated salt solution to enhance the release of polar compounds[4][6].

-

Add a known amount of an internal standard.

-

Seal the vial and place it in the headspace autosampler.

-

Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time to allow volatiles to partition into the headspace.

-

Automatically inject a portion of the headspace gas into the GC-MS for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph equipped with a capillary column suitable for volatile compound analysis (e.g., DB-WAX or HP-5MS).

-

Mass spectrometer detector.

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate.

-

Split/Splitless Injection: Depending on the concentration of the analytes.

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Identification and Quantification:

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by comparing their retention indices with known standards.

-

Quantification: The concentration of this compound is determined by creating a calibration curve using a pure standard or by the internal standard method, where the ratio of the peak area of the analyte to the peak area of the internal standard is used for calculation.

Potential Roles and Biosynthesis

Role as an Insect Semiochemical

Volatile organic compounds released by plants can act as semiochemicals, mediating interactions between plants and insects. These can be further classified as pheromones (intraspecific communication) or allelochemicals (interspecific communication), which include kairomones (beneficial to the receiver), allomones (beneficial to the emitter), and synomones (beneficial to both).

The fact that this compound from Phaseolus vulgaris elicits an electrophysiological response in the mirid bug Apolygus lucorum suggests it may function as a kairomone, guiding the insect to its host plant. However, further behavioral studies are required to confirm this role.

Biosynthesis

The precise biosynthetic pathway of this compound in natural sources has not been fully elucidated. However, the biosynthesis of branched-chain alcohols in plants and microorganisms generally occurs through the extension of amino acid or fatty acid metabolic pathways.

One plausible route for the formation of C8 branched-chain alcohols involves the modification of fatty acid synthesis. The pathway could start from acetyl-CoA and involve a series of elongation and reduction steps with branching introduced by specific enzymes. Another possibility is the degradation of larger molecules. Further research, including isotopic labeling studies, is needed to determine the exact biosynthetic origin of this compound.

Conclusion

This compound is a naturally occurring volatile compound found in specific sources such as Eucalyptus honey and human feces, with its presence also suggested in certain plants. Quantitative data is currently limited but indicates concentrations in the nanogram per gram range in honey. The primary methods for its detection and quantification are based on headspace sampling coupled with GC-MS. While its role as an insect semiochemical is plausible, further research is required to confirm this and to elucidate its biosynthetic pathway. This guide provides a foundation for researchers interested in further exploring the natural sources and biological significance of this compound.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Honey Volatiles as a Fingerprint for Botanical Origin—A Review on their Occurrence on Monofloral Honeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journal.bee.or.kr [journal.bee.or.kr]

- 9. New Sample Preparation Method for Honey Volatiles Fingerprinting Based on Dehydration Homogeneous Liquid–Liquid Extraction (DHLLE) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. HS-SPME-GC-MS Analysis of the Volatile Composition of Italian Honey for Its Characterization and Authentication Using the Genetic Algorithm [mdpi.com]

An In-depth Technical Guide to the Toxicological and Safety Information for 2-Propyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological and safety information available for 2-Propyl-1-pentanol (CAS No. 58175-57-8). The information is compiled from a variety of sources and is intended to be a valuable resource for professionals working with this chemical.

Chemical and Physical Properties

This compound is a branched-chain primary alcohol. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| Appearance | Colorless, clear liquid |

| Boiling Point | 80-82 °C at 12 mmHg |

| Density | 0.83 g/mL at 25 °C |

| Refractive Index | n20/D 1.43 |

| Solubility | Insoluble in water; soluble in ethanol and ether |

Toxicological Information

The toxicological data for this compound is largely based on read-across from structurally similar long-chain branched alcohols.

Acute Toxicity

This compound is expected to have a low order of acute toxicity via the oral and dermal routes.[1]

| Route | Species | Value | Classification |

| Oral | Rat | LD50 > 2000 mg/kg bw | Not Classified |

| Dermal | Rat | LD50 > 2600 mg/kg bw | Not Classified |

| Inhalation | - | Data not available | - |

Skin Irritation and Corrosion

This compound is classified as a skin irritant.[2] Repeated or prolonged contact may cause redness, itching, and inflammation.[1] Repeated exposure can also lead to skin cracking, flaking, or drying.[1]

Eye Irritation and Corrosion

This chemical is classified as a serious eye irritant.[2] Contact with the eyes can cause redness, pain, and blurred vision. A study on a similar substance showed it to be "minimally irritating" to the rabbit eye, with effects resolving within 8 days.[3]

Skin Sensitization

There is no specific data available for this compound. However, based on data for structurally similar alcohols, it is not expected to be a skin sensitizer.

Mutagenicity

Based on the available data for similar long-chain alcohols, this compound is not considered to be genotoxic.[1] Ames tests on a range of similar alkyl acetates have been negative.[1]

Carcinogenicity

No specific carcinogenicity studies have been conducted on this compound. IARC, NTP, and OSHA do not list it as a carcinogen.

Reproductive Toxicity

Developmental toxicity studies on several structurally related alcohols have shown no selective developmental toxicity.[1] Any effects on reproduction were only observed at doses that were also toxic to the mother.[1]

Repeated Dose Toxicity

Subchronic oral and dermal studies on similar alcohols indicate a low order of toxicity from repeated exposure.[1]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which would be appropriate for testing this compound.

Acute Oral Toxicity (based on OECD Guideline 401)

-

Test Animals: Healthy, young adult rats of a single sex (females should be nulliparous and not pregnant).

-

Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered in a single dose by gavage using a stomach tube.

-

A control group receives the vehicle alone.

-

At least three dose levels are used, with the aim of identifying a dose that causes mortality and a dose that causes no mortality.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A gross necropsy is performed on all animals at the end of the study.

-

Skin Irritation (based on OECD Guideline 404)

-

Test Animals: Healthy, young adult albino rabbits.

-

Housing: Animals are housed in individual cages with controlled environmental conditions.

-

Procedure:

-

Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.

-

0.5 mL of the test substance is applied to a small area (approximately 6 cm²) of intact skin and covered with a gauze patch and non-irritating tape.

-

A control site on the same animal is treated with a sham patch.

-

The exposure period is 4 hours.

-

After exposure, the patches are removed, and the skin is gently cleansed.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring of skin reactions is performed according to the Draize scale.

-

Visualizations

General Metabolic Pathway of this compound

Caption: General metabolic pathway of this compound.

Experimental Workflow for In Vivo Skin Irritation Test

Caption: Workflow for an in vivo skin irritation study.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Chemical applicability domain of the Local Lymph Node Assay (LLNA) for skin sensitisation potency. Part 3. Apparent discrepancies between LLNA and GPMT sensitisation potential: False positives or differences in sensitivity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemview.epa.gov [chemview.epa.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Propyl-1-pentanol

Abstract

This document provides a comprehensive laboratory protocol for the synthesis of 2-propyl-1-pentanol, a branched-chain higher alcohol. The synthesis is achieved via the Guerbet condensation reaction, a self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst and a base. Specifically, this protocol details the self-condensation of 1-pentanol to yield this compound. Included are detailed experimental procedures, tables of reagents and product specifications, and characterization data. Additionally, visualizations of the Guerbet reaction mechanism and the experimental workflow are provided using the DOT language for Graphviz.

Introduction

This compound (CAS No: 58175-57-8) is an eight-carbon branched primary alcohol.[1][2][3] Such branched alcohols, often referred to as Guerbet alcohols, are valuable chemical intermediates with applications in the production of surfactants, lubricants, plasticizers, and cosmetics. Compared to their linear isomers, they exhibit lower melting points and excellent fluidity.

The synthesis of this compound is achieved through the Guerbet reaction, a robust method for the dimerization of alcohols.[4][5][6] The overall reaction involves the conversion of two molecules of a primary alcohol into a larger, β-alkylated primary alcohol with the elimination of one molecule of water. The reaction proceeds through a sequence of four catalytic steps:

-

Dehydrogenation of the alcohol to an aldehyde.

-

Aldol condensation of two aldehyde molecules.

-

Dehydration of the aldol adduct to form an α,β-unsaturated aldehyde.

-

Hydrogenation of the unsaturated aldehyde to the final Guerbet alcohol.

This protocol provides a detailed method for the synthesis of this compound from 1-pentanol, adapted from established procedures for Guerbet condensations of similar long-chain alcohols.

Experimental Protocol: Synthesis of this compound

This protocol details the self-condensation of 1-pentanol to produce this compound.

2.1. Materials and Equipment

| Reagents | Grade | Supplier |

| 1-Pentanol | Anhydrous, >99% | Sigma-Aldrich |

| Potassium Hydroxide (KOH) | Pellets, ≥85% | Fisher Scientific |

| Palladium on Carbon (Pd/C) | 10 wt. % loading | Acros Organics |

| Nitrogen Gas (N₂) | High purity | Airgas |

| Diethyl Ether | Anhydrous | VWR |

| Magnesium Sulfate (MgSO₄) | Anhydrous | J.T. Baker |

| Celite® 545 | --- | Sigma-Aldrich |

| Equipment | Description |

| Three-neck round-bottom flask | 500 mL |

| Mechanical stirrer | With stirring rod and seal |

| Heating mantle with controller | --- |

| Thermometer or thermocouple | --- |

| Dean-Stark apparatus | With condenser |

| Nitrogen inlet/outlet | --- |

| Buchner funnel and filter flask | --- |

| Rotary evaporator | --- |

| Vacuum distillation apparatus | --- |

2.2. Reaction Procedure

-

Reactor Setup: Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus fitted with a condenser. The third neck of the flask should be equipped with a nitrogen inlet.

-

Charging the Reactor: To the flask, add 1-pentanol (176.3 g, 2.0 mol).

-

Catalyst and Base Addition: While stirring the 1-pentanol, carefully add potassium hydroxide pellets (5.6 g, 0.1 mol) and 10% palladium on carbon (1.0 g).

-

Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

-

Reaction: Heat the reaction mixture to 220-230 °C with vigorous stirring. The reaction progress is monitored by the collection of water in the Dean-Stark trap. The reaction is considered complete when water evolution ceases (approximately 6-8 hours).

-

Cooling: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature under the nitrogen atmosphere.

-

Work-up:

-

Dilute the cooled reaction mixture with 200 mL of diethyl ether.

-

Filter the mixture through a pad of Celite® 545 in a Buchner funnel to remove the palladium catalyst and potassium salts.

-

Wash the filter cake with an additional 50 mL of diethyl ether.

-

Combine the filtrates and wash with 100 mL of deionized water, followed by 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 80-82 °C at 12 mmHg.

2.3. Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Potassium hydroxide is corrosive and should be handled with care.

-

Palladium on carbon can be pyrophoric; handle in an inert atmosphere when dry.

-

The reaction is conducted at high temperatures; use caution to avoid thermal burns.

Data Presentation

3.1. Reactant and Product Summary

| Compound | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Pentanol | C₅H₁₂O | 88.15 | 176.3 g | 2.0 |

| This compound | C₈H₁₈O | 130.23 | Theoretical: 130.23 g | 1.0 |

3.2. Product Characterization

| Property | Value |

| Appearance | Colorless liquid |

| CAS Number | 58175-57-8 |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| Boiling Point | 80-82 °C at 12 mmHg[7] |

| Density | ~0.83 g/mL at 25 °C[7] |

| Refractive Index (n20/D) | ~1.43[7] |

| Expected Yield | High yields, potentially up to 98%, have been reported for the self-condensation of C5 alcohols under optimized conditions with specific catalysts.[8] |

3.3. Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data available from SpectraBase. |

| ¹³C NMR | Data available from SpectraBase. |

| IR (Infrared) | Characteristic peaks for O-H and C-H stretching. Data available from PubChem.[8] |

Visualizations

4.1. Guerbet Reaction Mechanism

References

- 1. scbt.com [scbt.com]

- 2. 2-n-Propyl-1-pentanol, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound [webbook.nist.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 6. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: 2-Propyl-1-pentanol as a Solvent in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyl-1-pentanol (also known as 2-propylpentan-1-ol) is a branched primary alcohol with the molecular formula C8H18O. Its unique structure, featuring a propyl group on the second carbon of a pentanol chain, imparts distinct physical and chemical properties that suggest its potential as a versatile solvent in various organic reactions. These characteristics include a moderate polarity, a relatively high boiling point, and a branched structure that can influence reaction selectivity and solubility of nonpolar reactants. This document provides an overview of its potential applications, summarizes its physical properties, and presents a representative experimental protocol where it could be employed as a solvent.

Physical and Chemical Properties

A comprehensive understanding of a solvent's properties is crucial for its application in organic synthesis. The key physical and chemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H18O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| CAS Number | 58175-57-8 | [1] |

| Appearance | Liquid | |

| Density | 0.83 g/mL at 25 °C | |

| Boiling Point | 80-82 °C at 12 mmHg | |

| Refractive Index | n20/D 1.43 | |

| Structure | (CH3CH2CH2)2CHCH2OH |

Application Notes

While specific documented uses of this compound as a primary solvent in the scientific literature are limited, its structural and physical properties suggest its utility in several classes of organic reactions.

Esterification Reactions

As a primary alcohol, this compound can serve as a reactant in Fischer esterification. However, its potential as a solvent in esterification reactions is also noteworthy. Its boiling point allows for reactions to be conducted at elevated temperatures, which can increase reaction rates and drive the equilibrium towards the product by removing water, for instance, through a Dean-Stark apparatus. The branched structure may offer unique solubility characteristics for both the carboxylic acid and the resulting ester.

Potential Advantages:

-

Good solubility for a range of carboxylic acids and alcohols.

-

Sufficiently high boiling point for effective water removal.

-

The branched nature could influence the stereoselectivity of certain esterification reactions.

Oxidation Reactions

The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. While this compound itself is a primary alcohol and can be oxidized, it could also serve as a solvent for the oxidation of other substrates. Its moderate polarity could be suitable for dissolving both the substrate and common oxidizing agents. Care must be taken to select an oxidizing agent that does not react with the solvent under the reaction conditions.

Considerations:

-

The solvent is a primary alcohol and can be oxidized. This limits the choice of oxidizing agents.

-

Could be a suitable solvent for reactions where a co-solvent system is typically used.

Alkylation and Grignard Reactions

In reactions involving organometallic reagents, such as Grignard or organolithium reagents, the choice of solvent is critical. While ethers are the most common solvents for these reactions, higher-boiling alcohols can sometimes be used, particularly in specific applications or as co-solvents. The hydroxyl group of this compound would react with Grignard reagents, making it unsuitable as a primary solvent for their formation and subsequent reactions with electrophiles. However, in certain alkylation reactions, such as Williamson ether synthesis, a polar aprotic solvent is preferred, but a higher boiling alcohol could potentially be used under specific conditions, particularly if the alkoxide is pre-formed.

Limitations:

-

The acidic proton of the hydroxyl group is incompatible with strongly basic organometallic reagents like Grignard reagents.

-

Its use in alkylation reactions would be limited to specific cases where the alcohol functionality does not interfere.

Experimental Protocols

Due to the limited number of published studies using this compound as a solvent, the following protocol is a representative example of a Fischer esterification, adapted to utilize its properties.

Representative Protocol: Synthesis of 2-Propylpentyl Acetate

This protocol describes the esterification of acetic acid with this compound, where this compound serves as both the reactant and the solvent (in excess).

Materials:

-

This compound

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 mol, 130.23 g) and glacial acetic acid (0.5 mol, 30.03 g).

-

Carefully add concentrated sulfuric acid (1 mL) to the flask.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected in the trap (approximately 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and purify the crude product by fractional distillation to obtain 2-propylpentyl acetate.

Expected Outcome: The product, 2-propylpentyl acetate, is an ester with a characteristic fruity odor. The yield will depend on the efficiency of water removal and the purification process.

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a simplified decision-making process for selecting a solvent for an organic reaction, considering factors like the properties of this compound.

Caption: A flowchart for solvent selection in organic synthesis.

Signaling Pathway for Fischer Esterification

This diagram illustrates the key steps in the acid-catalyzed Fischer esterification, a reaction where this compound can be used.

Caption: Key mechanistic steps of Fischer esterification.

Conclusion

This compound presents itself as a potentially useful, though currently underutilized, solvent for specific applications in organic synthesis. Its branched structure and moderate polarity may offer advantages in terms of solubility and selectivity. Further research is warranted to fully explore its capabilities and to establish a broader range of applications with detailed experimental protocols. The provided notes and representative protocol aim to serve as a foundation for researchers interested in exploring the use of this solvent in their work.

References

Application Notes and Protocols for the Analytical Detection of 2-Propyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 2-Propyl-1-pentanol. The methodologies outlined are primarily based on gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which are well-suited for the analysis of volatile organic compounds like this compound. Additionally, a protocol for High-Performance Liquid Chromatography (HPLC) with derivatization is presented for instances where GC is not a viable option.

Gas Chromatography (GC) Based Methods

Gas chromatography is the premier analytical technique for the quantification of volatile compounds such as this compound. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis. GC-FID is a robust, cost-effective method for routine quantification, while GC-MS provides definitive identification, which is crucial in complex matrices or for confirmatory analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of C8 branched alcohols using GC-based methods. These values are indicative and may vary depending on the specific instrumentation and matrix.

| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Linearity (r²) | > 0.99 | > 0.99 |

| Precision (%RSD) | < 5% | < 10% |

| Limit of Detection (LOD) | ~0.1 - 1 mg/L | ~0.01 - 0.1 mg/L |

| Limit of Quantitation (LOQ) | ~0.5 - 5 mg/L | ~0.05 - 0.5 mg/L |

| Recovery | 90 - 110% | 85 - 115% |

Experimental Protocol: GC-FID/MS Analysis of this compound

This protocol is suitable for the quantitative analysis of this compound in liquid samples.

1.2.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 10 mL of the aqueous sample in a separatory funnel, add 2 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Add a known amount of an appropriate internal standard (e.g., 2-octanol or another C8 alcohol not present in the sample).

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate for 5 minutes.

-

Drain the organic layer (bottom layer for dichloromethane, top layer for diethyl ether) into a clean vial.

-

Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

1.2.2. Instrument Parameters

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/Splitless inlet.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1 (can be adjusted based on concentration).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold: 5 minutes at 220 °C.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Detector (FID):

-

Temperature: 280 °C.

-

Hydrogen Flow: 30 mL/min.

-

Air Flow: 300 mL/min.

-

Makeup Gas (Helium): 25 mL/min.

-

-

Detector (MS):

-

Ion Source: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 35-300.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

1.2.3. Calibration

Prepare a series of calibration standards of this compound in the chosen extraction solvent, each containing the internal standard at a constant concentration. The concentration range should bracket the expected sample concentrations.

Experimental Workflow Diagram

High-Performance Liquid Chromatography (HPLC) with UV Detection

Aliphatic alcohols like this compound lack a strong chromophore, making direct UV detection in HPLC challenging. Therefore, a pre-column derivatization step is necessary to attach a UV-absorbing moiety to the alcohol. This protocol describes a general method using benzoyl chloride as the derivatizing agent.

Quantitative Data Summary (Post-Derivatization)

| Parameter | HPLC-UV (with Derivatization) |

| Linearity (r²) | > 0.99 |

| Precision (%RSD) | < 10% |

| Limit of Detection (LOD) | ~0.5 - 5 mg/L |

| Limit of Quantitation (LOQ) | ~2 - 20 mg/L |

| Recovery | 80 - 120% |

Experimental Protocol: HPLC-UV Analysis of this compound

2.2.1. Sample Preparation and Derivatization

-

Concentrate the sample extract containing this compound to dryness under a gentle stream of nitrogen.

-

Redissolve the residue in 100 µL of a suitable aprotic solvent (e.g., acetonitrile).

-

Add 20 µL of pyridine (as a catalyst).

-

Add 10 µL of benzoyl chloride.

-

Cap the vial and heat at 60 °C for 30 minutes.

-

After cooling to room temperature, add 200 µL of a quenching solution (e.g., 5% sodium bicarbonate).

-

Vortex for 30 seconds.

-

Add 500 µL of hexane and vortex for 1 minute to extract the benzoyl ester derivative.

-

Centrifuge to separate the layers.

-

Transfer the upper hexane layer to a new vial and evaporate to dryness.

-

Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

2.2.2. Instrument Parameters

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-